

6-FURAN-2-YL-1H-INDAZOLE derivatives and analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-FURAN-2-YL-1H-INDAZOLE**

Cat. No.: **B1441025**

[Get Quote](#)

An In-depth Technical Guide to **6-FURAN-2-YL-1H-INDAZOLE** Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of distinct pharmacologically active heterocyclic rings into a single molecular framework represents a cornerstone of modern medicinal chemistry. This guide delves into the technical landscape of derivatives and analogues built upon the **6-furan-2-yl-1H-indazole** core. This scaffold marries the indazole nucleus, a "privileged structure" renowned for its presence in numerous therapeutic agents, with the furan ring, a versatile five-membered heterocycle known for its diverse biological activities.[1][2] We will explore the synthetic rationale, key biological targets, structure-activity relationships (SAR), and future potential of this promising class of compounds, providing a comprehensive resource for professionals engaged in drug discovery and development.

The 6-Furan-2-yl-1H-indazole Scaffold: A Union of Privileged Structures

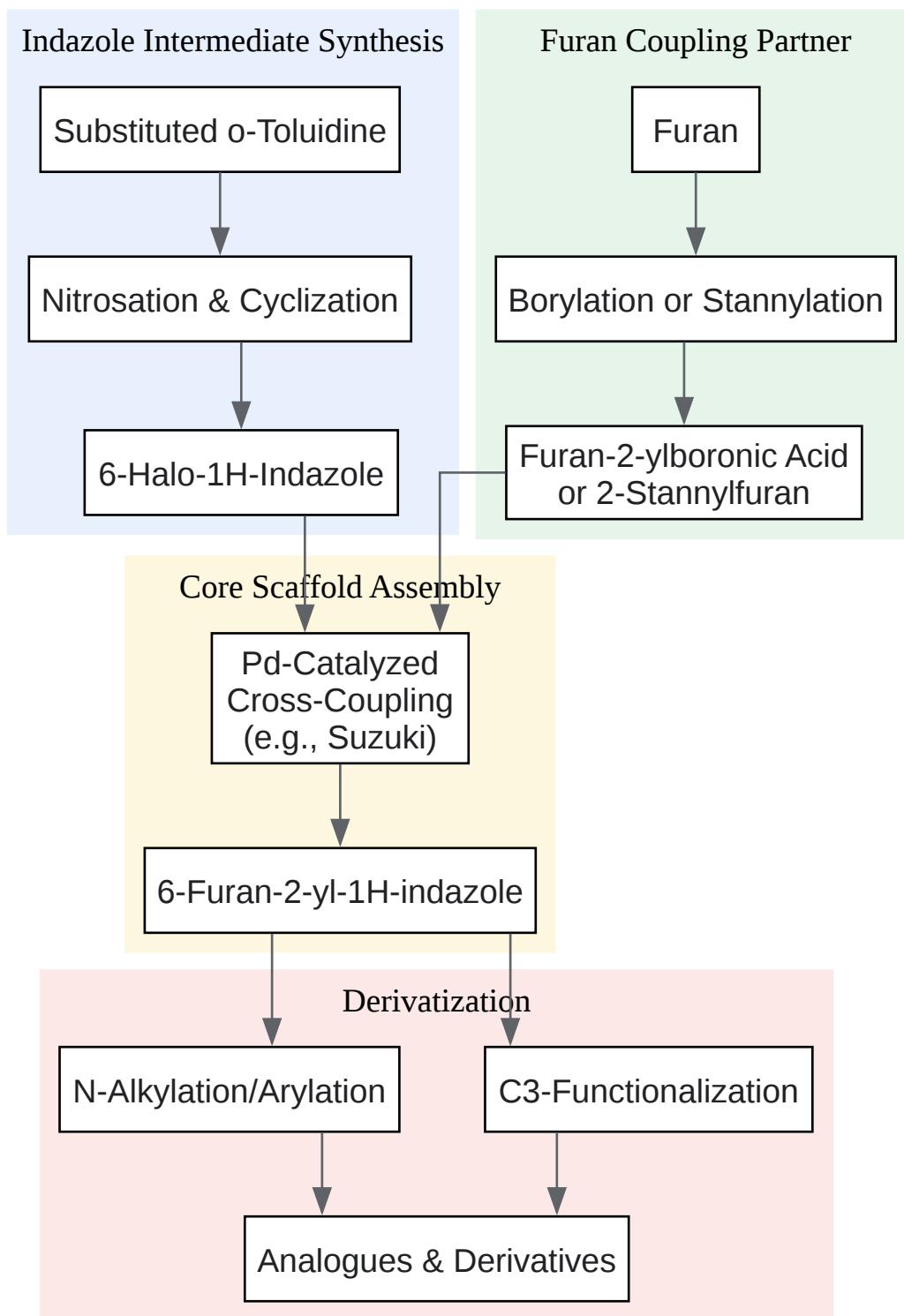
The indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, is a mainstay in drug design. Its derivatives exhibit a vast array of pharmacological properties, including anti-tumor, anti-inflammatory, and anti-bacterial activities.[3][4] The 1H-indazole

tautomer is generally the most thermodynamically stable and is the predominant form in most biological and chemical contexts.[\[1\]](#)[\[3\]](#)

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a critical component in many natural products and synthetic drugs.[\[2\]](#)[\[5\]](#) It can act as a bioisostere for other aromatic rings, like phenyl, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and bioavailability.[\[2\]](#)

The strategic combination of these two moieties at the C6 position of the indazole ring creates the **6-furan-2-yl-1H-indazole** core. This design leverages the unique properties of both heterocycles to generate novel chemical entities with significant potential for interacting with a range of biological targets.

Synthetic Strategies and Methodologies


The construction of the **6-furan-2-yl-1H-indazole** core and its subsequent derivatization rely on established and innovative synthetic organic chemistry techniques. The primary challenge lies in the regioselective formation of the C-C bond between the indazole and furan rings.

Core Scaffold Synthesis: Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for linking the two heterocyclic systems. A common strategy involves the coupling of a 6-halo-1H-indazole intermediate with a furan-2-yl boronic acid or ester (Suzuki coupling) or a 2-stannylfuran (Stille coupling).

General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of the core scaffold, a process that offers flexibility for introducing diverse functionalities.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **6-furan-2-yl-1H-indazole** derivatives.

Key Experimental Protocol: Suzuki Cross-Coupling

The following protocol is a representative example for the synthesis of a protected 6-(furan-2-yl)-1H-indazole. The choice of protecting group (e.g., benzyl, tosyl, or tetrahydropyranyl) on the indazole nitrogen is critical for preventing side reactions and influencing solubility.

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), furan-2-ylboronic acid (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- **Solvent and Base Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), followed by a base, such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) (3.0 eq).
- **Reaction Execution:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-(furan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
- **Deprotection (if required):** The protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final **6-furan-2-yl-1H-indazole**.

Biological Activities and Therapeutic Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, making them highly valuable in oncology research.^[4] The incorporation of the furan moiety can modulate this activity and introduce new pharmacological properties.

Primary Therapeutic Area: Oncology

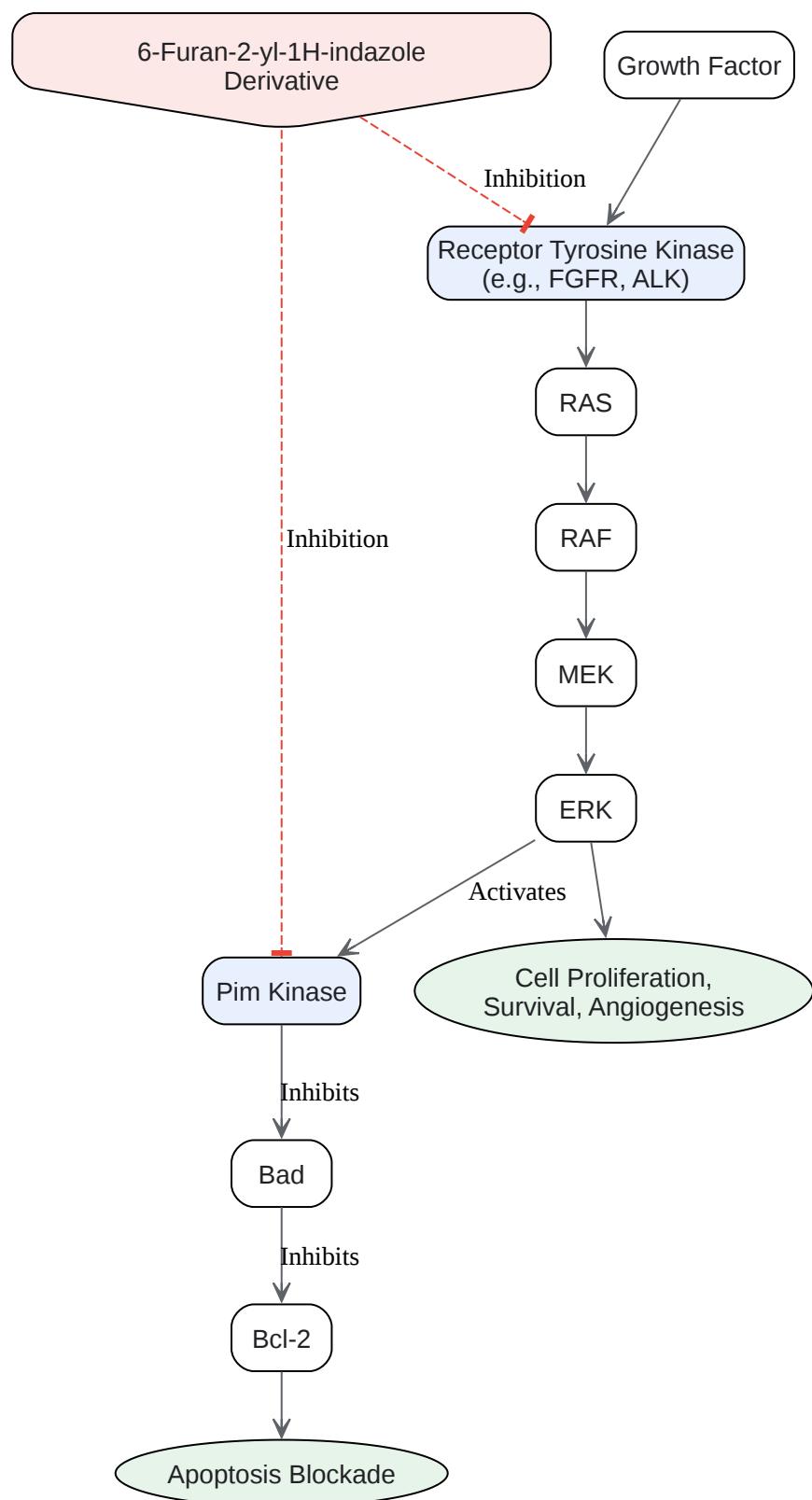

Many indazole-containing compounds function as ATP-competitive inhibitors of protein kinases that are critical for tumor growth and proliferation.^[1] Derivatives of the **6-furan-2-yl-1H-indazole** scaffold are being investigated for their potential to inhibit key oncogenic kinases.

Table 1: Potential Kinase Targets for Furan-Indazole Derivatives

Kinase Target Family	Example(s)	Role in Cancer	Citation
Pim Kinases	Pim-1, Pim-2, Pim-3	Regulate cell survival, proliferation, and apoptosis. Overexpressed in various hematological and solid tumors.	[1]
FGFRs	FGFR1, FGFR2, FGFR3	Drive cell proliferation, differentiation, and angiogenesis. Aberrations are common in multiple cancers.	[1][4]
Bcr-Abl	Bcr-Abl fusion protein	A constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).	[1][4]
Aurora Kinases	Aurora A, Aurora B	Essential for cell cycle regulation, particularly mitosis. Often overexpressed in cancer, leading to genomic instability.	[4]
ALK	Anaplastic Lymphoma Kinase	Gene rearrangements lead to fusion proteins that are potent oncogenic drivers in non-small cell lung cancer (NSCLC) and other tumors.	[1]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many anticancer indazole derivatives is the inhibition of protein kinase activity. These compounds typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby interrupting oncogenic signaling pathways.

[Click to download full resolution via product page](#)

Caption: Potential mechanism of action via inhibition of kinase signaling pathways.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Studies on analogous furan-yl-indazole structures, such as the sGC stimulator YC-1, provide valuable insights that can be extrapolated to the **6-furan-2-yl-1H-indazole** core.^{[6][7]}

- **N1 Position of Indazole:** This position is a critical handle for modification. Introducing a benzyl group, as in YC-1, or other small alkyl or aryl groups can significantly impact potency and selectivity.^[8] This site allows for tuning of physicochemical properties like solubility and can be used to probe interactions with specific pockets in the target protein.
- **C3 Position of Indazole:** While the core topic is a C6-substituted indazole, the C3 position is another key site for derivatization. Introducing small substituents or hydrogen bond donors/acceptors can modulate target binding affinity.
- **Furan Ring:** The furan ring itself is not merely a linker. Substitutions on the furan, particularly at the 5'-position (relative to the C2 attachment point), can dramatically influence activity. For example, in YC-1, a hydroxymethyl group at this position is important for its activity.^[6] Replacing the furan with other heterocycles like pyrazole or isoxazole has been shown to maintain or improve activity, indicating the importance of the overall conformation and electronic properties of this region.^[7]
- **6-Position Linkage:** The direct linkage between the C6 of indazole and C2 of furan creates a relatively rigid bi-aryl system. The rotational angle between these two rings will dictate the overall three-dimensional shape of the molecule and its ability to fit into a binding site.

Caption: Visual summary of key Structure-Activity Relationship (SAR) points.

Future Directions and Conclusion

The **6-furan-2-yl-1H-indazole** scaffold is a fertile ground for the discovery of novel therapeutic agents. While oncology remains a primary focus due to the established success of indazoles as kinase inhibitors, the diverse biological activities associated with both parent heterocycles suggest potential in other areas, such as anti-inflammatory, anti-infective, and neurological disorders.^{[9][10]}

Future research should focus on:

- Exploring Novel Targets: Moving beyond kinase inhibition to investigate other enzyme families or receptor targets.
- Combinatorial Library Synthesis: Utilizing high-throughput synthesis to create large, diverse libraries of analogues for comprehensive screening.
- Improving ADMET Properties: Systematically modifying lead compounds to optimize their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, a critical step for clinical translation.
- Fragment-Based Design: Using the core scaffold as a starting point for fragment-based drug design to build highly potent and selective inhibitors for specific targets.[\[1\]](#)

In conclusion, the **6-furan-2-yl-1H-indazole** framework represents a compelling and strategically designed scaffold for modern drug discovery. Its synthetic tractability, combined with the proven pharmacological relevance of its constituent parts, provides a robust platform for developing the next generation of targeted therapeutics. Continued exploration of this chemical space is highly likely to yield novel clinical candidates for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijabbr.com [ijabbr.com]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
- 10. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-FURAN-2-YL-1H-INDAZOLE derivatives and analogues]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1441025#6-furan-2-yl-1h-indazole-derivatives-and-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com